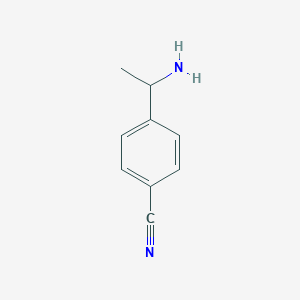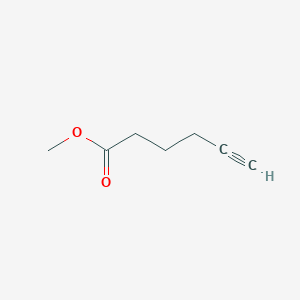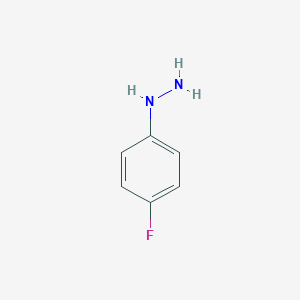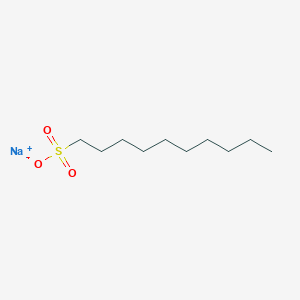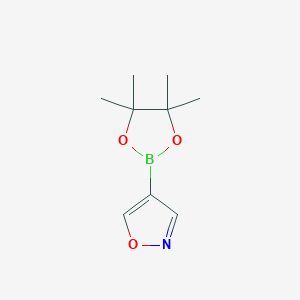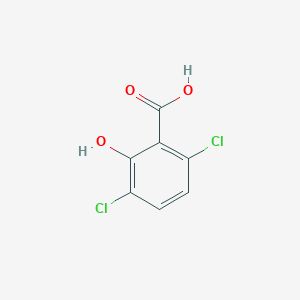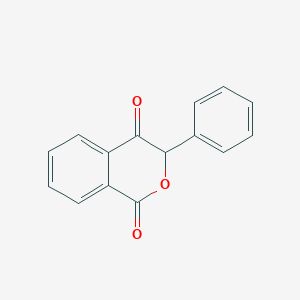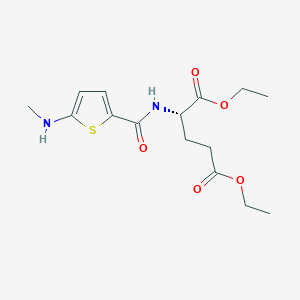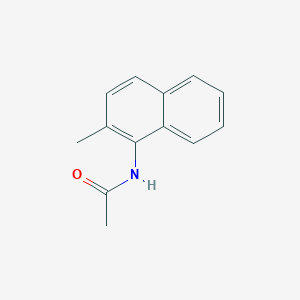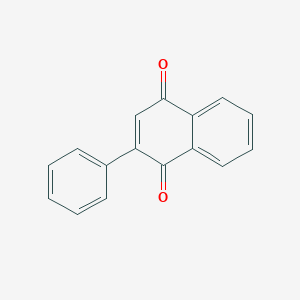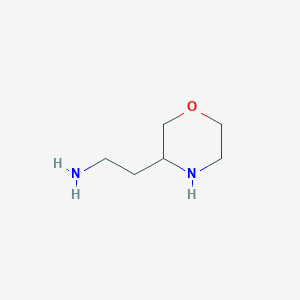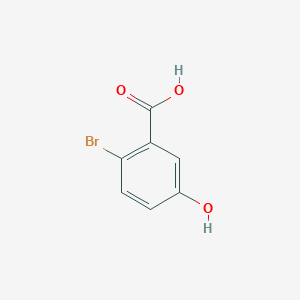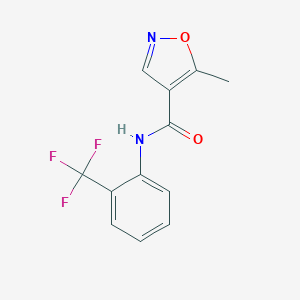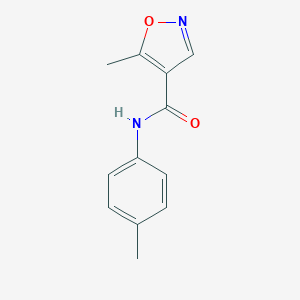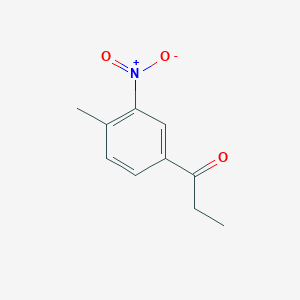
1-(4-Methyl-3-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-nitrophenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years as a recreational drug due to its psychoactive effects. However, the scientific community is interested in this compound due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to the psychoactive effects observed in recreational use.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(4-Methyl-3-nitrophenyl)propan-1-one are similar to other cathinones. They include increased heart rate, blood pressure, body temperature, and euphoria. However, the long-term effects of this compound are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Methyl-3-nitrophenyl)propan-1-one in lab experiments include its availability, relatively low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Orientations Futures
1-(4-Methyl-3-nitrophenyl)propan-1-one has potential applications in the development of analytical methods for the detection of cathinones in biological samples. Future research could focus on the development of more sensitive and specific methods for the detection of this compound and other cathinones. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and the body.
Applications De Recherche Scientifique
1-(4-Methyl-3-nitrophenyl)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used as a substrate for the development of analytical methods for the detection of cathinones in forensic and clinical toxicology.
Propriétés
Numéro CAS |
50630-41-6 |
|---|---|
Nom du produit |
1-(4-Methyl-3-nitrophenyl)propan-1-one |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
Clé InChI |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Synonymes |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

